molecular formula C12H6Br2O B1583084 3,7-Dibromo-dibenzofuran CAS No. 67019-91-4

3,7-Dibromo-dibenzofuran

Cat. No.: B1583084
CAS No.: 67019-91-4
M. Wt: 325.98 g/mol
InChI Key: GBCYJXFJGQKMPY-UHFFFAOYSA-N
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Description

3,7-Dibromo-dibenzofuran is an organic compound with the molecular formula C₁₂H₆Br₂O It is a derivative of dibenzofuran, where two bromine atoms are substituted at the 3rd and 7th positions of the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.

    Reduction Reactions: The bromine atoms can be reduced to form dibenzofuran.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include various substituted dibenzofurans depending on the nucleophile used.

    Oxidation Reactions: Products include dibenzofuran derivatives with hydroxyl or carbonyl groups.

    Reduction Reactions: The primary product is dibenzofuran.

Scientific Research Applications

3,7-Dibromo-dibenzofuran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying the interactions of brominated aromatic compounds with biological systems.

    Industry: Used in the production of organic electronic materials and as an intermediate in the synthesis of other brominated compounds.

Mechanism of Action

The mechanism by which 3,7-Dibromo-dibenzofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Dibenzofuran: The parent compound without bromine substitutions.

    3,7-Dichloro-dibenzofuran: A similar compound with chlorine atoms instead of bromine.

    3,7-Diiodo-dibenzofuran: A similar compound with iodine atoms instead of bromine.

Uniqueness: 3,7-Dibromo-dibenzofuran is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with biological molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,7-dibromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCYJXFJGQKMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052759
Record name 3,7-dibromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67019-91-4
Record name 3,7-dibromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dibromodibenzo[b,d]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 4,4′-Dibromo-2′-methoxy-biphenyl-2-ylamine (3.5 g, 9.8 mmol) in H2SO4 (2.4 g) and water (8.5 ml) at 0° C. was added slowly a solution of NaNO2 (682 mg, 9.8 mmol) in water (9 ml). The mixture was stirred at 0° C. for 2 hours. Urea (1.2 g, 20 mmol) was added and the mixture was stirred for 12 hours. The mixture was diluted with water and was heated at 70° C. for 24 hours. The mixture was cooled to 25° C. and was filtered. The collected solid was re-crystallized from benzene/methanol to give 3,7-dibromo-dibenzofuran (2.27 g).
Name
4,4′-Dibromo-2′-methoxy-biphenyl-2-ylamine
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
Quantity
682 mg
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (4.17 g, 60.5 mmol) in water (55.7 mL) was added slowly to a suspension of 2-methoxy-2′-amino-4,4′-dibromobiphenyl (16, 21.60 g, 60.50 mmol) in H2SO4 (14.82 g, 151.3 mmol) in water (52.7 mL), maintained below 2° C. The mixture was stirred for 2 h at 0° C., and then excess urea was added to destroy the unreacted nitrous acid. The reaction mixture was stirred overnight at room temperature, then overnight at 70° C. The solid formed was collected and recrystallized from benzene (120 mL) and methanol (100 mL) to give a beige solid (10.27 g, 52.09%): mp 199-200.5° C.; HPLC method 3 tR=20.99 min (100 area %); 1H NMR (300 MHz, CDCl3) δ 7.78 (d, J=8.2 Hz, 2 H), 7.74 (d, J=1.2 Hz, 2 H), 7.49 (dd, J1=8.2 Hz, J2=1.2 Hz, 2 H); EI-Ms m/z 324 (M+). Anal. (C12H6OBr2) C, H, N.
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
2-methoxy-2′-amino-4,4′-dibromobiphenyl
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
14.82 g
Type
reactant
Reaction Step One
Name
Quantity
55.7 mL
Type
solvent
Reaction Step One
Name
Quantity
52.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
52.09%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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